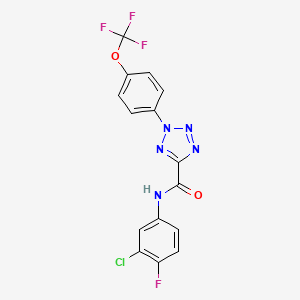

N-(3-chloro-4-fluorophenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Description

N-(3-chloro-4-fluorophenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a tetrazole-based carboxamide derivative characterized by a chloro-fluoro-substituted phenyl group at the 3,4-positions and a trifluoromethoxy-substituted phenyl group at the para-position of the tetrazole ring. Its molecular formula is C₁₅H₈ClF₄N₅O₂, with an InChI Key of HRIYWWSMECOIJK-UHFFFAOYSA-N . The compound acts as a positive allosteric modulator of metabotropic glutamate receptor 4 (mGlu4), demonstrating preclinical efficacy in Parkinson’s disease models by modulating glutamatergic signaling pathways . Its synthesis involves multi-step condensation and cyclization reactions, utilizing intermediates like 3-chloro-4-fluoroaniline and sodium azide to form the tetrazole core .

Propriétés

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClF4N5O2/c16-11-7-8(1-6-12(11)17)21-14(26)13-22-24-25(23-13)9-2-4-10(5-3-9)27-15(18,19)20/h1-7H,(H,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIYWWSMECOIJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2N=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClF4N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary target of this compound is the metabotropic glutamate receptor 4 (mGlu4) . mGlu4 is a G-protein coupled receptor that plays a crucial role in the central nervous system. It is involved in various physiological processes, including the modulation of neurotransmitter release, neurodevelopment, and neuroprotection.

Mode of Action

This compound acts as a positive allosteric modulator (PAM) of mGlu4. As a PAM, it enhances the receptor’s response to its natural ligand, glutamate, without directly activating the receptor itself. This results in an increased signal transduction and amplification of the receptor’s normal response.

Biochemical Pathways

The activation of mGlu4 by this compound influences several downstream biochemical pathways. These include the inhibition of cyclic AMP formation, modulation of calcium and potassium channels, and the activation of the mitogen-activated protein kinase pathway. These pathways play a significant role in neuronal excitability, synaptic plasticity, and the release of various neurotransmitters.

Pharmacokinetics

The compound has been characterized with suitable in vivo pharmacokinetic properties in three preclinical safety species.

Result of Action

The activation of mGlu4 by this compound can lead to various molecular and cellular effects. It has shown efficacy in preclinical rodent models of Parkinson’s disease, suggesting potential neuroprotective effects and a role in modulating motor control.

Activité Biologique

N-(3-chloro-4-fluorophenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C15H8ClF4N5O2

- Molecular Weight : 401.71 g/mol

- IUPAC Name : N-(3-chloro-4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, which can include enzymes and receptors involved in disease pathways. The tetrazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, potentially influencing enzymatic activities.

Biological Activities

- Antimicrobial Activity : Initial studies indicate that derivatives of tetrazole compounds exhibit significant antimicrobial properties. For instance, similar compounds have shown effective inhibition against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) in the low microgram range .

- Neuroprotective Effects : Research on related compounds suggests that tetrazole derivatives may offer neuroprotective effects by inhibiting neuroinflammation and oxidative stress pathways. For example, some derivatives have been shown to inhibit the NF-κB signaling pathway, which is crucial in neuroinflammatory responses .

- Enzyme Inhibition : The compound may also act as an inhibitor of acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. Structure-activity relationship (SAR) studies indicate that modifications to the phenyl rings can enhance AChE inhibitory activity, suggesting that this compound might be optimized for such effects .

Case Study 1: Neuroprotective Properties

In a study examining the effects of tetrazole derivatives on Alzheimer's disease models, it was found that specific compounds could significantly improve cognitive function in scopolamine-induced memory impairment models. The mechanism was linked to reduced oxidative stress and inflammation in neuronal cells .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of tetrazole-containing compounds demonstrated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to traditional antibiotics. This suggests potential applications in treating infections resistant to conventional therapies .

Research Findings Summary Table

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its trifluoromethoxy and halogen (Cl/F) substitution pattern. Below is a comparative analysis with structurally related tetrazole carboxamides and derivatives:

| Compound Name | Key Structural Differences | Impact on Properties | Biological Activity | Source |

|---|---|---|---|---|

| N-(3-fluoro-4-methylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide | 3-Fluoro-4-methylphenyl instead of 3-chloro-4-fluorophenyl | Reduced steric bulk; methyl enhances lipophilicity but decreases metabolic stability vs. Cl/F | Comparable receptor binding but lower neuroprotective efficacy in Parkinson’s models | |

| N-(4-Bromo-2-fluorophenyl)-4-methylthiazole-5-carboxamide | Thiazole ring replaces tetrazole; bromo substituent | Thiazole’s reduced aromaticity weakens π-π stacking; bromo increases molecular weight and steric hindrance | Antimicrobial activity (no reported CNS effects) | |

| 2-(4-chlorophenyl)-N-(4-phenoxyphenyl)-2H-tetrazole-5-carboxamide | Phenoxyphenyl instead of trifluoromethoxyphenyl | Loss of trifluoromethoxy’s electron-withdrawing effect reduces membrane permeability | Lower potency in receptor modulation assays | |

| N-cyclopentyl-2-(4-(3-fluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide | Cyclopentyl group and fluorobenzamido substituent | Cyclopentyl enhances 3D conformational flexibility; benzamido group introduces hydrogen-bonding potential | Anticancer activity via kinase inhibition | |

| N-(5-chloro-2-hydroxyphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide | Hydroxyl group at 2-position of phenyl ring | Increased polarity reduces blood-brain barrier penetration; hydroxyl enables covalent binding to targets | Limited CNS activity but potential for peripheral inflammatory targets |

Substituent Effects on Physicochemical and Pharmacological Properties

- Trifluoromethoxy Group: Enhances metabolic stability and lipophilicity compared to methoxy or phenoxy groups, improving CNS bioavailability .

- Chloro-Fluoro Combination : Synergistic effects—chloro provides metabolic resistance, while fluorine fine-tunes electronic properties for optimal receptor binding .

- Tetrazole Core : The planar tetrazole ring enables strong π-π interactions with aromatic residues in the mGlu4 receptor’s allosteric site, a feature absent in thiazole or oxazole analogs .

Q & A

Basic: What synthetic routes are recommended for synthesizing N-(3-chloro-4-fluorophenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide?

Methodological Answer:

The compound can be synthesized via multi-step condensation and cyclization reactions. A common approach involves:

Intermediate Preparation : React 3-chloro-4-fluoroaniline with 4-(trifluoromethoxy)benzoyl chloride to form the amide precursor.

Tetrazole Formation : Use sodium azide (NaN₃) and trimethylsilyl chloride (TMSCl) in a polar aprotic solvent (e.g., DMF) to cyclize the nitrile intermediate into the tetrazole ring.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization for high-purity isolation.

Key Considerations : Optimize reaction temperature (80–100°C) and stoichiometric ratios (e.g., 1:1.2 molar ratio of nitrile to NaN₃) to minimize byproducts like regioisomeric 1H-tetrazole derivatives .

Basic: What spectroscopic and analytical methods are optimal for characterizing this compound?

Methodological Answer:

A combination of techniques ensures structural validation and purity assessment:

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, trifluoromethoxy group at δ 4.3–4.5 ppm) .

- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, tetrazole ring vibrations at ~1450 cm⁻¹) .

- HPLC-MS : Assess purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₅H₁₀ClF₄N₅O₂: 428.05 Da) .

Table 1: Key Spectral Data

| Technique | Observed Signal | Assignment |

|---|---|---|

| ¹H NMR (DMSO) | δ 8.21 (s, 1H) | Tetrazole C-H |

| ¹³C NMR | δ 162.5 (C=O) | Carboxamide carbonyl |

| FT-IR | 1682 cm⁻¹ | Carboxamide C=O stretch |

Advanced: How can computational chemistry optimize the synthesis and predict reactivity?

Methodological Answer:

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can:

Reaction Pathway Analysis : Simulate intermediates and transition states to identify rate-limiting steps (e.g., azide cyclization energy barriers) .

Solvent Effects : Predict solvent polarity impact on reaction yields using COSMO-RS models.

Regioselectivity : Compare thermodynamic stability of 2H-tetrazole vs. 1H-tetrazole isomers to guide reaction conditions.

Example Workflow :

- Use Gaussian or ORCA for energy minimization.

- Validate with experimental data (e.g., HPLC yields) to refine computational models .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Discrepancies (e.g., variable IC₅₀ values in kinase assays) may arise from:

Assay Conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%).

Metabolic Stability : Test in vitro liver microsomes (human vs. rodent) to account for species-specific degradation .

Structural Analog Comparison : Synthesize derivatives (e.g., replacing trifluoromethoxy with methoxy) to isolate substituent effects .

Case Study : Conflicting cytotoxicity data may reflect differences in cell line permeability (e.g., logP vs. P-gp efflux ratios). Use parallel artificial membrane permeability assays (PAMPA) to clarify .

Basic: What pharmacological applications are suggested by its structural features?

Methodological Answer:

The compound’s scaffold suggests potential as:

- Kinase Inhibitor : The tetrazole and carboxamide groups mimic ATP-binding motifs in kinases (e.g., VEGF-R2). Test in enzyme-linked immunosorbent assays (ELISA) with recombinant kinases .

- Antimicrobial Agent : Fluorine and chloro groups enhance membrane penetration. Screen against Gram-negative bacteria (e.g., E. coli ATCC 25922) using broth microdilution assays .

Structural Insights :

| Group | Pharmacological Role |

|---|---|

| Trifluoromethoxy | Metabolic stability enhancement |

| Chloro-fluorophenyl | π-π stacking with aromatic residues |

Advanced: How to design experiments for in vitro metabolic stability studies?

Methodological Answer:

Liver Microsome Incubations :

- Prepare microsomes (human or rat) in NADPH-regenerating buffer.

- Spike compound (1–10 µM) and sample at 0, 15, 30, 60 minutes.

- Terminate reactions with ice-cold acetonitrile.

LC-MS/MS Quantification :

- Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (water/acetonitrile + 0.1% formic acid).

- Monitor parent compound depletion (half-life calculation) and metabolite identification (e.g., demethylation products) .

Data Interpretation : Compare intrinsic clearance (Clₜₙₜ) across species to prioritize in vivo models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.